CAS number 5-Isopropyl-2H-pyrazole-3-carbaldehyde lookup
CAS number 5-Isopropyl-2H-pyrazole-3-carbaldehyde lookup
An In-Depth Technical Guide to 5-Isopropyl-2H-pyrazole-3-carbaldehyde: Synthesis, Characterization, and Applications
Authored by: A Senior Application Scientist
Abstract
Introduction: The Prominence of the Pyrazole Scaffold in Drug Discovery
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[2][3] Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of a wide array of therapeutic agents.[2] Pyrazole derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, analgesic, antipyretic, anticancer, antimicrobial, and antifungal properties.[2][3] The presence of this nucleus in numerous marketed drugs, such as the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant, underscores its therapeutic potential.[3]
The functionalization of the pyrazole ring is key to modulating its pharmacological profile.[2] Specifically, pyrazole carbaldehydes are highly valuable synthetic intermediates, serving as versatile handles for the introduction of further molecular complexity.[1][4] The aldehyde group can readily participate in a variety of chemical transformations, enabling the construction of more elaborate and biologically active molecules.[1] This guide will focus on a specific, albeit less documented, derivative: 5-Isopropyl-2H-pyrazole-3-carbaldehyde.
Proposed Synthesis of 5-Isopropyl-2H-pyrazole-3-carbaldehyde
The synthesis of 5-Isopropyl-2H-pyrazole-3-carbaldehyde can be logically approached in two key stages: the formation of the core pyrazole ring and the subsequent introduction of the carbaldehyde group.
Stage 1: Synthesis of the 5-Isopropylpyrazole Core via Knorr Pyrazole Synthesis
The most common and reliable method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[5][6] For the synthesis of the 5-isopropylpyrazole core, a suitable 1,3-dicarbonyl precursor is 4-methyl-1,3-pentanedione.
Experimental Protocol: Knorr Synthesis of 5-Isopropylpyrazole
Materials:
-
4-methyl-1,3-pentanedione
-
Hydrazine hydrate
-
Ethanol (or a similar suitable solvent)
-
Glacial acetic acid (catalyst)
-
Deionized water
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Hexanes (for washing)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 4-methyl-1,3-pentanedione (1 equivalent) and ethanol.
-
Slowly add hydrazine hydrate (1-1.2 equivalents) to the mixture.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly add deionized water to precipitate the pyrazole product.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold water followed by cold hexanes to remove impurities.[5]
-
Dry the product under vacuum.
Stage 2: Formylation via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles.[4][7][8] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[8][9]
Experimental Protocol: Vilsmeier-Haack Formylation of 5-Isopropylpyrazole
Materials:
-
5-Isopropylpyrazole (from Stage 1)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (or another suitable anhydrous solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool a solution of DMF (3-5 equivalents) in anhydrous dichloromethane to 0 °C.
-
Slowly add POCl₃ (1.5-2 equivalents) dropwise to the DMF solution, maintaining the temperature at 0 °C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Prepare a solution of 5-isopropylpyrazole (1 equivalent) in anhydrous dichloromethane.
-
Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield 5-Isopropyl-2H-pyrazole-3-carbaldehyde.
Visualizing the Synthetic Workflow
Caption: Proposed two-stage synthesis of 5-Isopropyl-2H-pyrazole-3-carbaldehyde.
Physicochemical Properties and Structural Characterization
The successful synthesis of 5-Isopropyl-2H-pyrazole-3-carbaldehyde requires rigorous characterization to confirm its identity and purity.
Predicted Physicochemical Properties
While experimental data for the target compound is unavailable, we can predict its properties based on its structure.
| Property | Predicted Value |
| Molecular Formula | C₇H₁₀N₂O |
| Molecular Weight | 138.17 g/mol |
| CAS Number | Not assigned |
| Appearance | Likely a solid or oil |
Analytical Characterization Techniques
A combination of spectroscopic and spectrometric techniques is essential for unambiguous structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will provide information on the number of different types of protons and their connectivity. Expected signals would include those for the isopropyl group (a doublet and a septet), the pyrazole ring protons, and the aldehyde proton (a singlet in the 9-10 ppm region).
-
¹³C NMR: Will show the number of different carbon environments. The aldehyde carbonyl carbon will have a characteristic signal in the downfield region (180-200 ppm).
-
-
Mass Spectrometry (MS): Will determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Will identify the functional groups present. A strong absorption band around 1680-1700 cm⁻¹ is characteristic of the aldehyde C=O stretch.
Potential Applications in Drug Development
The strategic placement of the isopropyl and carbaldehyde groups on the pyrazole scaffold makes 5-Isopropyl-2H-pyrazole-3-carbaldehyde a highly attractive building block for creating new chemical entities with therapeutic potential.[1]
As a Precursor for Bioactive Molecules
The aldehyde functionality can be readily transformed into a wide range of other functional groups or used in condensation reactions to build more complex heterocyclic systems.[1] For example, it can be converted to:
-
Schiff bases: By reaction with primary amines.
-
Alcohols: By reduction.
-
Carboxylic acids: By oxidation.
-
Fused heterocyclic systems: Through cyclization reactions.
Potential Therapeutic Targets
Given the broad biological activities of pyrazole derivatives, compounds derived from 5-Isopropyl-2H-pyrazole-3-carbaldehyde could be investigated for a variety of therapeutic applications, including:
-
Anti-inflammatory agents: By targeting cyclooxygenase (COX) enzymes.
-
Anticancer agents: By inhibiting protein kinases.[2]
-
Antidepressants: By targeting serotonin reuptake.
Illustrative Derivatization Pathway
Caption: Potential derivatization pathways for 5-Isopropyl-2H-pyrazole-3-carbaldehyde.
Conclusion
5-Isopropyl-2H-pyrazole-3-carbaldehyde represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. This technical guide has outlined a feasible synthetic route based on well-established chemical transformations, detailed the necessary analytical techniques for its characterization, and highlighted its potential as a versatile building block in medicinal chemistry. The synthesis and further investigation of this compound and its derivatives could lead to the discovery of new drug candidates with a wide range of biological activities.
References
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
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J&K Scientific LLC. (2021, February 23). Knorr Pyrazole Synthesis. Retrieved from [Link]
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(PDF) Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. (n.d.). ResearchGate. Retrieved from [Link]
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MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
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Arkivoc. (2019, July 3). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Retrieved from [Link]
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Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023, September 5). PMC. Retrieved from [Link]
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Research and Reviews. (2024, September 25). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Retrieved from [Link]
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Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Retrieved from [Link]
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Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. Retrieved from [Link]
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Suzhou Aobai Pharmaceutical Co., Ltd. (n.d.). 5-isopropyl-2H-pyrazole-3-carboxylic acid. Retrieved from [Link]
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